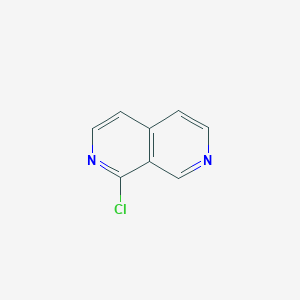

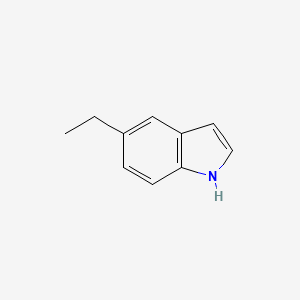

5-Ethylindol

Übersicht

Beschreibung

5-Ethylindole is a reagent used for chemical synthesis . It forms a reactant for the creation of IL2 T-cell (ITK) inhibitors and Sodium-dependent glucose co-transporter 2 inhibitors (SGLT2), along with small molecule C5a receptor modulators and the synthesis of antitumor agents .

Synthesis Analysis

A new method is proposed for the synthesis of 5-vinylindole by simultaneous catalytic dehydrogenation and decarboxylation of 5-ethylindole-2-carboxylic acid and its ethyl ester . This method makes it possible to more than double the yield of the previously described method .Molecular Structure Analysis

The molecular structure of 5-Ethylindole is C10H11N . The classical method for the preparation of 5-ethylindole is a five-step synthesis according to Fischer .Chemical Reactions Analysis

The reaction of the o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature gives indoles via a formal reductive C(sp 2)–H amination reaction . β,β-Difunctionalized o-nitrostyrenes, 2,3-difunctionalized indoles were provided through a domino sequential reaction involving a reduction/cyclization/migration reaction .Physical And Chemical Properties Analysis

High precision combustion calorimetry was used to measure enthalpies of formation of indole derivatives . The gas-phase enthalpies of formation were derived with the help of vapor pressure measurements .Wissenschaftliche Forschungsanwendungen

Synthese von Indol-Derivaten

Indole sind ein bedeutendes heterocyclisches System in Naturprodukten und Arzneimitteln . Sie spielen eine Hauptrolle in der Zellbiologie . Die Anwendung von Indol-Derivaten, wie z. B. 5-Ethylindol, als biologisch aktive Verbindungen zur Behandlung von Krebszellen, Mikroben und verschiedenen Arten von Störungen im menschlichen Körper hat in den letzten Jahren zunehmend an Bedeutung gewonnen .

Aufbau von Alkaloiden

Indole werden beim Aufbau von Alkaloiden verwendet . Alkaloide sind eine Gruppe natürlich vorkommender chemischer Verbindungen, die hauptsächlich basische Stickstoffatome enthalten. Die Erforschung neuer Synthesemethoden hat das Interesse der chemischen Gemeinschaft geweckt .

Synthese verschiedener organischer Verbindungen

Indole gehören zu den vielseitigsten und häufigsten stickstoffbasierten heterocyclischen Gerüsten und werden häufig bei der Synthese verschiedener organischer Verbindungen verwendet . Indolbasierte Verbindungen sind unter den heterocyclischen Strukturen aufgrund ihrer biologischen und pharmazeutischen Aktivitäten sehr wichtig .

Design von polycyclischen Strukturen

Insbesondere im letzten Jahrzehnt wurde eine beträchtliche Aktivität in Richtung der Synthese von Indol-Derivaten beobachtet, da sich durch die Einarbeitung mehrerer fusionierter heterocyclischer Gerüste polycyclische Strukturen entwerfen lassen . Dies ist ein Versuch, vielversprechende neue Heterocyclen mit chemischer und biomedizinischer Relevanz zu erhalten .

Mehrkomponentenreaktionen

Indole haben Anwendungen in Mehrkomponentenreaktionen zur Synthese verschiedener heterocyclischer Verbindungen gefunden . Diese Reaktionen sind hoch effizient bei der Synthese komplexer organischer Verbindungen aus einfachen Bausteinen .

Herstellung von this compound

This compound kann durch thermische Decarboxylierung von this compound-2-carbonsäure hergestellt werden . Dieser Prozess vereinfacht das Schema zur Herstellung von this compound .

Wirkmechanismus

Target of Action

Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to interact with various targets in the body, leading to their wide range of biological activities .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, they have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Indole derivatives can have various effects on the molecular and cellular level, depending on their specific structure and target .

Safety and Hazards

5-Ethylindole should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The continuous decline of traditional fossil energy has cast the shadow of an energy crisis on human society . Hydrogen generated from renewable energy sources is considered as a promising energy carrier, which can effectively promote the energy transformation of traditional high-carbon fossil energy to low-carbon clean energy . The 5 wt% Ru 2.5 Ni 2.5 /Al 2 O 3 catalyst with the highest metal dispersion and the lowest average particle size had the best catalytic performance, achieving higher catalytic activity than the Ru 5 /Al 2 O 3 catalyst with a 50 % reduction in Ru metal usage .

Biochemische Analyse

Biochemical Properties

5-Ethylindole, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of biologically active compounds used for the treatment of cancer cells, microbes, and different types of disorders in the human body

Cellular Effects

5-Ethylindole and its derivatives have shown significant antiproliferative activity against various cancer cell lines . They are used as reactants for the creation of IL2 T-cell (ITK) inhibitors and Sodium-dependent glucose co-transporter 2 inhibitors (SGLT2), along with small molecule C5a receptor modulators and the synthesis of antitumor agents .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound can be synthesized via catalytic dehydrogenation

Metabolic Pathways

5-Ethylindole is likely involved in the metabolic pathways of indole derivatives. Indole metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways

Eigenschaften

IUPAC Name |

5-ethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOBSRWDALLNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496385 | |

| Record name | 5-Ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68742-28-9 | |

| Record name | 5-Ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

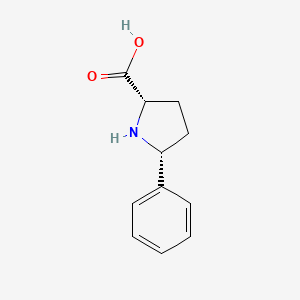

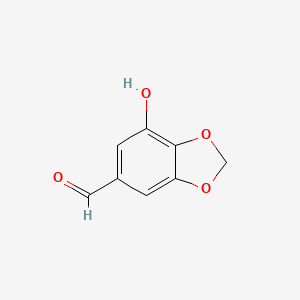

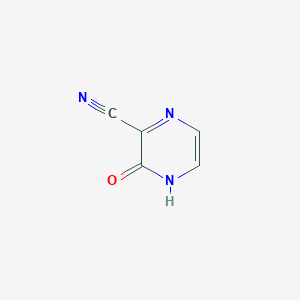

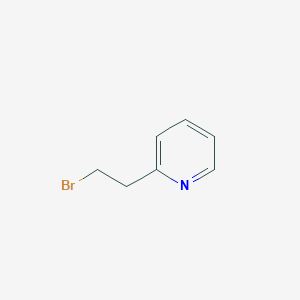

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a significant chemical transformation that 5-Ethylindole can undergo, and what is the significance of the product?

A1: 5-Ethylindole can be converted to 5-Vinylindole through a combined dehydrogenation and decarboxylation reaction using a suitable catalyst [, ]. 5-Vinylindole is a valuable building block in organic synthesis, particularly for creating complex molecules like indole alkaloids, which exhibit diverse biological activities [].

Q2: Can you elaborate on the synthesis of 5-Vinylindole from 5-Ethylindole and the conditions involved?

A2: The synthesis involves catalytic dehydrogenation of 5-Ethylindole, potentially using a palladium catalyst at elevated temperatures [, ]. Alternatively, it can be synthesized through the simultaneous dehydrogenation and decarboxylation of 5-ethyl-indole-2-carboxylic acid or its ethyl ester []. This reaction likely proceeds through a concerted mechanism, where the catalyst facilitates both the removal of hydrogen from the ethyl group and the elimination of carbon dioxide.

Q3: Are there any other reported reactions involving 5-Ethylindole as a starting material?

A3: Yes, a study describes the synthesis of 5-ethyllindolin-2-one from 5-Ethylisatin, which could be prepared from 5-Ethylaniline []. This compound serves as a precursor for synthesizing various 3-acetyl-N-alkyl-2-chloro-5-ethylindoles via Vilsmeier-Haack acylation and subsequent N-alkylation reactions []. These derivatives might hold potential for further derivatization and exploration of their biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan](/img/structure/B1590427.png)